2-(1-Pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid

Description

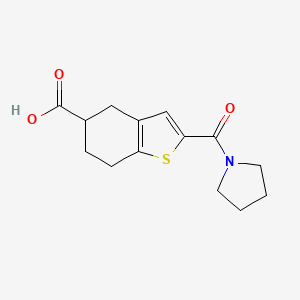

The compound 2-(1-Pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid features a bicyclic benzothiophene core with partial saturation (4,5,6,7-tetrahydro), a pyrrolidine-derived carbonyl group at position 2, and a carboxylic acid moiety at position 4.

Properties

IUPAC Name |

2-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c16-13(15-5-1-2-6-15)12-8-10-7-9(14(17)18)3-4-11(10)19-12/h8-9H,1-7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNCNNJLEHGNGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC3=C(S2)CCC(C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-Pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid (CAS Number: 1714148-54-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 279.36 g/mol. Its structure features a benzothiophene core, which is known for various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇NO₃S |

| Molecular Weight | 279.36 g/mol |

| CAS Number | 1714148-54-5 |

Research indicates that compounds similar to this compound may exert their effects through modulation of lipid metabolism. One study identified a related compound, ZJ001, which inhibited the SREBP-1c pathway in diet-induced obesity mice. This pathway is crucial for regulating lipid biosynthesis in the liver .

Key Findings:

- Lipid Metabolism : ZJ001 treatment resulted in reduced hepatic lipid accumulation and improved glucose tolerance in mice. It inhibited the activity of SREBP transcription factors and their downstream targets involved in lipid synthesis .

- AMPK Activation : The compound increased AMPK phosphorylation, which plays a role in cellular energy homeostasis and lipid metabolism regulation .

Biological Activity Studies

Recent studies have evaluated the biological activity of similar benzothiophene derivatives, demonstrating various pharmacological effects:

- Analgesic Activity : Derivatives of benzothiophene have shown significant analgesic effects in animal models when tested against standard analgesics like metamizole .

- Antimicrobial Properties : Certain benzothiophene derivatives exhibited potent antibacterial activity against Staphylococcus aureus strains, including drug-resistant variants. These compounds showed no cytotoxicity at effective concentrations .

Case Studies

Several case studies highlight the potential therapeutic applications of compounds related to this compound:

- Study on Obesity : In a study involving diet-induced obesity mice treated with ZJ001 (analogous compound), researchers observed significant reductions in body weight and liver fat content after 7 weeks of treatment .

- Cytotoxicity Assays : The cytotoxicity of related compounds was assessed using human cell lines (A549), revealing no harmful effects at doses significantly higher than the minimum inhibitory concentration (MIC) against bacteria .

Comparison with Similar Compounds

Core Structure and Substituent Effects

The benzothiophene core distinguishes this compound from other bicyclic systems. For example:

- Thiazolo-pyrimidine derivatives (e.g., compounds 11a and 11b in ) feature a nitrogen-rich heterocycle with substituents like cyano (-CN) and benzylidene groups. These substituents enhance lipophilicity, contrasting with the target compound's carboxylic acid, which improves aqueous solubility .

- Phenylacetic acid derivatives (e.g., 4-hydroxyphenylacetic acid in ) share the carboxylic acid group but lack the bicyclic framework, resulting in simpler metabolic pathways and lower structural complexity .

Physicochemical Properties

| Compound Name | Core Structure | Key Substituents | Solubility (Predicted) | LogP (Estimated) |

|---|---|---|---|---|

| Target Compound | Benzothiophene | Pyrrolidinyl carbonyl, COOH | Moderate-High | 1.5–2.5 |

| 2-(2,4,6-Trimethylbenzylidene) derivative [11a] | Thiazolo-pyrimidine | Trimethyl benzylidene, CN | Low | 3.0–4.0 |

| 4-Hydroxyphenylacetic acid [5] | Phenylacetic acid | 4-hydroxy, COOH | High | 0.5–1.0 |

- Solubility : The carboxylic acid group in the target compound enhances solubility compared to lipophilic analogs like 11a but may be lower than simpler acids like 4-hydroxyphenylacetic acid due to the bulky benzothiophene core .

- Hydrogen Bonding : The carboxylic acid and pyrrolidinyl carbonyl enable strong hydrogen-bonding interactions, likely influencing crystal packing and biological activity (e.g., enzyme inhibition, as seen in ’s tyrosinase inhibitors) .

Metabolic and Biodegradation Pathways

- Pyrrolidinyl Stability: The pyrrolidinyl carbonyl group could resist hydrolysis under physiological conditions, contrasting with ester-containing compounds (e.g., 2-methoxyphenethyl ethanol in ), which are more labile .

Q & A

Q. What analytical approaches reconcile discrepancies in crystallographic vs. solution-phase structural data?

- Methodological Answer : Compare X-ray structures with solution-phase NOESY NMR to assess flexibility. For instance, crystal packing forces may stabilize a rare conformation, while NMR reveals dynamic equilibria. Density Functional Theory (DFT) optimizations (B3LYP/6-31G*) model solvent effects to bridge the gap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.